molecular formula C10H5ClN2S B1331728 3-Chloro-5-phenylisothiazole-4-carbonitrile CAS No. 28989-23-3

3-Chloro-5-phenylisothiazole-4-carbonitrile

Cat. No. B1331728
CAS RN: 28989-23-3
M. Wt: 220.68 g/mol
InChI Key: YLULGDCWLXHHOY-UHFFFAOYSA-N
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Description

The compound 3-Chloro-5-phenylisothiazole-4-carbonitrile is a chemical of interest in the field of organic synthesis and chemical transformations. It is a derivative of isothiazole, a heterocyclic compound containing both sulfur and nitrogen in the ring structure. The presence of chloro and phenyl substituents on the isothiazole ring, along with the carbonitrile group, makes it a versatile intermediate for various chemical reactions and potential applications in material science, pharmaceuticals, and agrochemicals.

Synthesis Analysis

The synthesis of 3-Chloro-5-phenylisothiazole-4-carbonitrile can be achieved through regiospecific Suzuki coupling reactions. The process involves the reaction of 3,5-dichloroisothiazole-4-carbonitrile with aryl- and methylboronic acids to yield the desired product in high yields. The reaction conditions are optimized with respect to the base, phase transfer agent, and palladium catalyst, ensuring the regiospecificity of the coupling . Additionally, ring transformation methods have been developed to convert (4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitriles into 3-haloisothiazole-5-carbonitriles, which may serve as precursors or alternative routes to the target compound .

Molecular Structure Analysis

The molecular structure of isothiazole derivatives, including 3-Chloro-5-phenylisothiazole-4-carbonitrile, is often confirmed through single-crystal X-ray structures. These studies provide insights into the stereochemistry of the compounds, which is crucial for understanding their reactivity and interactions in subsequent chemical reactions . Although the exact molecular structure analysis of 3-Chloro-5-phenylisothiazole-4-carbonitrile is not detailed in the provided papers, similar compounds have been analyzed using spectroscopic methods such as IR, NMR, and HRMS, as well as computational approaches like density functional theory (DFT) .

Chemical Reactions Analysis

The chemical reactivity of 3-Chloro-5-phenylisothiazole-4-carbonitrile is highlighted by its ability to undergo further functionalization. For instance, Suzuki cross-coupling conditions applied to this compound yield 3-phenoxy-5-phenylisothiazole-4-carbonitrile, demonstrating its potential for diversification . Additionally, hydrodehalogenation reactions have been explored with dihaloisothiazole derivatives, which may be applicable to 3-Chloro-5-phenylisothiazole-4-carbonitrile for the synthesis of other halogenated isothiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiazole derivatives are influenced by their molecular structure. The presence of electronegative atoms such as chlorine and nitrogen in the carbonitrile group affects the electron distribution within the molecule, which can be studied through electronic properties analysis, including electrostatic surface potential and frontier molecular orbital analysis . These properties are essential for predicting the behavior of the compound in different environments and its interactions with other molecules. The thermal and photophysical properties of related compounds have also been investigated, providing a foundation for understanding the stability and luminescent characteristics of isothiazole derivatives .

Scientific Research Applications

Chemical Synthesis and Characterization

3-Chloro-5-phenylisothiazole-4-carbonitrile has been extensively studied in the field of organic chemistry, particularly in reactions aiming at regiospecific synthesis and structural characterization. Christoforou et al. (2003) highlighted its use in regiospecific Suzuki coupling reactions, producing a variety of isothiazole products that were fully characterized (Christoforou, Koutentis, & Rees, 2003). Ioannidou and Koutentis (2011) reported its successful application in regioselective hydrodehalogenation processes, further contributing to the synthesis of various isothiazole derivatives (Ioannidou & Koutentis, 2011).

Advanced Chemical Transformations

The compound has also been a key player in more advanced chemical transformations. For instance, it was involved in C-H direct arylation processes, leading to the formation of complex isothiazole structures, as described by Ioannidou and Koutentis (2011) (Ioannidou & Koutentis, 2011). Christoforou and Koutentis (2007) demonstrated its utility in the regiocontrolled preparation of triarylisothiazoles through a series of coupling reactions, showcasing its versatility in creating diverse molecular architectures (Christoforou & Koutentis, 2007).

Biochemical Applications and Antiviral Activity

Moreover, there is evidence of its relevance in biochemical contexts. Romani et al. (2015) explored the structural, topological, and vibrational properties of a series of isothiazole derivatives, including 3-Chloro-5-phenylisothiazole-4-carbonitrile, to understand their antiviral activities, highlighting its potential in medicinal chemistry (Romani, Márquez, Márquez, & Brandán, 2015). Additionally, Garozzo et al. (2007) identified certain isothiazole derivatives as potent inhibitors against various viruses, indicating the compound's possible role in the development of antiviral drugs (Garozzo, Cutrì, Pannecouque, Castro, Guerrera, & De Clercq, 2007).

Safety And Hazards

The safety and hazards associated with 3-Chloro-5-phenylisothiazole-4-carbonitrile are not explicitly mentioned in the available resources .

properties

IUPAC Name

3-chloro-5-phenyl-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2S/c11-10-8(6-12)9(14-13-10)7-4-2-1-3-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLULGDCWLXHHOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NS2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351246
Record name 3-CHLORO-5-PHENYLISOTHIAZOLE-4-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-phenylisothiazole-4-carbonitrile

CAS RN

28989-23-3
Record name 3-CHLORO-5-PHENYLISOTHIAZOLE-4-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
IC Christoforou, PA Koutentis, CW Rees - Organic & biomolecular …, 2003 - pubs.rsc.org
… at C-3 was unsuccessful and under forcing conditions gave only the 3-phenoxy derivative 6 that was prepared independently from 3-chloro-5-phenylisothiazole-4-carbonitrile 2a and …
Number of citations: 47 pubs.rsc.org
IC Christoforou, PA Koutentis - Organic & Biomolecular Chemistry, 2006 - pubs.rsc.org
… , complete consumption of the starting isothiazole was possible with the use of tributylphenyltin (1 equiv.) in DMF at 100 C for 72 h and gave 3-chloro-5-phenylisothiazole-4-carbonitrile (…
Number of citations: 35 pubs.rsc.org
IC Christoforou, PA Koutentis - Organic & Biomolecular Chemistry, 2007 - pubs.rsc.org
… 3-amino substituent in isothiazole 1 was achieved in two steps by heating a mixture of 3-chloro-5-phenylisothiazole-4-carbonitrile… In contrast 3-chloro-5-phenylisothiazole-4-carbonitrile…
Number of citations: 26 pubs.rsc.org
HA Ioannidou, PA Koutentis - Tetrahedron, 2009 - Elsevier
… Recently we tried to prepare 3-hydrazino-5-phenylisothiazole-4-carbonitrile 3 from 3-chloro-5-phenylisothiazole-4-carbonitrile 1 using neat anhydrous hydrazine but obtained in …
Number of citations: 42 www.sciencedirect.com
HA Ioannidou, PA Koutentis - Organic Letters, 2011 - ACS Publications
… 82 C gave after 15 min 3-chloro-5-phenylisothiazole-4-carbonitrile (4) in moderate yield (58%) and traces of 3,3′-dichloro-5,5′-biisothiazole-4,4′-dicarbonitrile (3b). In light of the …
Number of citations: 32 pubs.acs.org
HA Ioannidou, PA Koutentis - Molbank, 2009 - mdpi.com
… We recently attempted to synthesize 3-hydrazinyl-5-phenylisothiazole-4-carbonitrile by reaction of 3-chloro-5-phenylisothiazole-4-carbonitrile with hydrazine, but obtained instead 3-…
Number of citations: 5 www.mdpi.com
RJA Walsh, KRH Wooldridge - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
… 3-Chloro-5phenylisothiazole-4-carbonitrile and sodium nitrite gave the 3-hydroxy-compound (9), and oxidation of 3-amino5-phenylisothiazole with persulphuric acid gave a …
Number of citations: 14 pubs.rsc.org
HA Ioannidou - 2011 - gnosis.library.ucy.ac.cy
… Recently a former member of the group tried to prepare 3-hydrazino-5phenylisothiazole-4-carbonitrile 88 from 3-chloro-5-phenylisothiazole-4-carbonitrile 87 using neat anhydrous …
Number of citations: 0 gnosis.library.ucy.ac.cy
M Koyioni, PA Koutentis - Advances in Heterocyclic Chemistry, 2019 - Elsevier
Over the last 20 years, there has been significant progress in the direct CH (het)arylation chemistry of a wide variety of (het)arenes. Herein, the application of direct CH arylation on the 1,…
Number of citations: 3 www.sciencedirect.com

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